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m-Chlorophenylbiguanide hydrochloride

Cat. No.: B1532995
M. Wt: 248.11
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Description

Historical Context of Biguanide (B1667054) Research in Serotonin (B10506) Receptor Agonism

The journey to understanding the intricate roles of serotonin began with its discovery and initial characterization as a vasoconstrictor and a neurotransmitter. nih.gov Subsequent research in the mid-20th century revealed that 5-HT's diverse effects were mediated by a wide family of distinct receptors. nih.gov This led to a concerted effort to classify these receptors based on their pharmacological and functional properties, a process that heavily relied on the development of selective ligands—compounds that could preferentially bind to and activate (agonists) or block (antagonists) specific receptor subtypes. tocris.com

The 5-HT3 receptor was distinguished from other serotonin receptors as a ligand-gated ion channel, in contrast to the G protein-coupled nature of the 5-HT1, 5-HT2, and other families. tocris.comnih.gov This unique characteristic sparked interest in finding tools to specifically probe its function. The biguanide chemical class, to which m-CPBG belongs, emerged in this context. While biguanides themselves were known in other areas of pharmacology, research in the late 1980s and early 1990s identified certain phenylbiguanide (B94773) derivatives as potent and selective agonists at the 5-HT3 receptor. tocris.comnih.gov

The publication by Kilpatrick et al. in 1990 was a landmark, identifying 1-(m-Chlorophenyl)biguanide as a potent, high-affinity 5-HT3 receptor agonist. tocris.com This and other early studies established that m-CPBG and related compounds could selectively activate 5-HT3 receptors, providing researchers with a crucial chemical key to unlock the physiological roles of this specific ion channel. nih.govdeepdyve.com These initial investigations paved the way for the widespread use of m-CPBG in exploring the distribution and function of 5-HT3 receptors throughout the central and peripheral nervous systems.

Significance of m-Chlorophenylbiguanide (B1675964) Hydrochloride as a Research Tool

The significance of m-Chlorophenylbiguanide hydrochloride as a research tool lies in its potent and selective agonist activity at the 5-HT3 receptor. tocris.com This selectivity allows scientists to stimulate this specific receptor subtype while minimizing the activation of other serotonin receptors, such as the 5-HT1A and 5-HT2 types, thereby enabling a more precise investigation of 5-HT3-mediated pathways. tocris.com It is often described as a "prototypical" 5-HT3 receptor agonist in scientific literature. tocris.com

Research has demonstrated that m-CPBG is a full agonist in some experimental systems, meaning it can elicit a maximal response comparable to the endogenous ligand, serotonin. nih.govdeepdyve.com However, its function can be complex; in some studies, it has been shown to have a lower Hill coefficient than 5-HT, and in others, it is described as an allosteric agonist and modulator, suggesting it may bind to the receptor in a different manner or at a different site than serotonin. nih.govwikipedia.org This complexity itself is a valuable research characteristic, allowing for detailed studies of receptor activation mechanisms and the impact of ligand binding on receptor conformation and desensitization. nih.govnih.gov

The compound's ability to induce measurable physiological and cellular responses that are blockable by selective 5-HT3 antagonists, such as ondansetron, further cements its role as a specific research probe. nih.gov This agonist-antagonist relationship is fundamental for pharmacologically validating that an observed effect is indeed mediated by the 5-HT3 receptor.

Overview of Key Research Domains for this compound

The specific properties of m-CPBG have led to its application across several key domains of academic research, providing insights into the multifaceted roles of the 5-HT3 receptor.

Neuropharmacology and Central Nervous System (CNS) Research: A primary area of use for m-CPBG is in the study of the central nervous system. Research has employed m-CPBG to investigate how 5-HT3 receptor activation influences the release of other neurotransmitters. For instance, studies have shown that m-CPBG can facilitate the release of noradrenaline in the mouse brain cortex, an effect attributed to a secondary blockade of α2-adrenoceptors. nih.gov Other work has demonstrated that m-CPBG interacts with the dopamine (B1211576) transporter, suggesting that some of its effects on dopamine-related pathways may be due to this interaction in addition to its 5-HT3 agonism. nih.gov It is also used to study the function of 5-HT3 receptors in specific neuronal populations and their role in processes like synaptic plasticity. tocris.com

Metabolic and Physiological Regulation: The compound has been used as a tool to explore the central regulation of physiological processes. For example, central administration of m-CPBG in rats was found to increase blood glucose levels, an effect that could be blocked by a 5-HT3 antagonist, implicating central 5-HT3 receptors in glucose metabolism control. nih.govnih.gov This line of inquiry helps to understand the brain's role in maintaining whole-body energy homeostasis.

Gastrointestinal and Emetic Pathway Research: The 5-HT3 receptor is well-known for its critical role in the pathways controlling nausea and vomiting (emesis). In preclinical models, m-CPBG is used to stimulate these pathways to study the fundamental mechanisms of emesis and to investigate gut motility. wikipedia.org Its ability to induce emetic-like effects in animals makes it a standard tool for this area of research.

Cellular and Molecular Biology: At a more fundamental level, m-CPBG is used to probe the structure and function of the 5-HT3 receptor itself. Studies have utilized m-CPBG to examine differences between receptor splice variants and to identify specific amino acid domains within the receptor that are crucial for agonist potency and activation. tocris.com It also serves as a reference agonist in experiments characterizing the effects of novel compounds on cellular functions, such as the modification of the cytoskeleton in intestinal epithelial cells. tocris.com

Research Findings on this compound

Pharmacological Profile of m-Chlorophenylbiguanide (m-CPBG)
ParameterValueExperimental ModelReference
5-HT3 Receptor Binding (IC50)1.5 nMInhibition of [3H]GR67330 binding tocris.com
Vagus Nerve Depolarization (EC50)0.05 µMIsolated rat vagus nerve tocris.com
Agonist TypeFull AgonistN1E-115 neuroblastoma cells nih.govdeepdyve.com
Dopamine Transporter Binding (IC50, high affinity)0.4 µMRat caudate putamen synaptosomes nih.gov
Dopamine Transporter Binding (IC50, low affinity)34.8 µMRat caudate putamen synaptosomes nih.gov
Dopamine Uptake Inhibition (IC50)5.1 µMRat caudate putamen synaptosomes nih.gov
Effect on Noradrenaline ReleaseFacilitatory (via α2-adrenoceptor blockade)Mouse brain cortex slices nih.gov
Effect on Blood GlucoseHyperglycemicCentral administration in rats nih.gov

Properties

Molecular Formula

C8H10ClN5.HCl

Molecular Weight

248.11

Synonyms

1-(3-Chlorophenyl)biguanide hydrochloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of M Chlorophenylbiguanide Hydrochloride

Synthetic Routes and Reaction Mechanisms

The synthesis of aryl biguanides, including m-Chlorophenylbiguanide (B1675964) hydrochloride, is well-established, with several pathways available depending on the desired substitution pattern and scale of production. researchgate.netscholaris.ca These methods can be broadly categorized into conventional approaches and more recent, improved methodologies.

The most common and historically significant method for synthesizing N¹-aryl-substituted biguanides like m-Chlorophenylbiguanide is the reaction of an aniline (B41778) derivative with cyanoguanidine (also known as dicyandiamide). scholaris.canih.gov In this case, 3-chloroaniline (B41212) is the starting material.

The general reaction involves heating the amine hydrochloride salt with cyanoguanidine. beilstein-journals.org The reaction typically requires acidic conditions to protonate the nitrile group of cyanoguanidine, which activates it for nucleophilic attack by the amine. scholaris.ca Hydrochloric acid is commonly used for this purpose. scholaris.ca The mechanism proceeds via the addition of the amine to the cyano group, forming a guanylurea (B105422) intermediate which then rearranges to the biguanide (B1667054) structure.

Two primary conventional procedures are:

Heating in a Solvent: This is a widely used technique where 3-chloroaniline hydrochloride and cyanoguanidine are heated together, often under reflux, in a suitable polar solvent such as water, ethanol, or 1,4-dioxane. scholaris.canih.gov

Direct Fusion: An earlier method involves the direct fusion of the solid reactants, 3-chloroaniline hydrochloride and cyanoguanidine, at high temperatures (e.g., 135–165 °C) without a solvent. beilstein-journals.orgnih.gov While straightforward, this method can lead to decomposition and lower yields for more sensitive substrates. beilstein-journals.org

Another classical, though less common, approach involves the use of copper salts, such as CuCl₂, with the free amine (3-chloroaniline) and cyanoguanidine in refluxing water. nih.gov This method forms a distinctively colored copper-biguanide complex, from which the final product is liberated by treatment with hydrogen sulfide. nih.gov

Research has focused on improving the efficiency, yield, and environmental footprint of biguanide synthesis. These novel methodologies often offer milder conditions and shorter reaction times.

Microwave-Assisted Synthesis: A significant improvement is the use of microwave irradiation. scholaris.ca Reacting 3-chloroaniline with cyanoguanidine under microwave conditions can dramatically reduce reaction times from hours to minutes. scholaris.canih.gov This method is versatile and compatible with a wide range of functional groups and solvents, including water, alcohols, and toluene. scholaris.ca For instance, microwave-assisted synthesis of N¹-aryl biguanides has been shown to proceed efficiently in minutes. nih.gov

Alternative Lewis Acid Catalysis: While hydrochloric acid is traditional, other acids have been employed to enhance reactivity and yield.

Iron(III) Chloride: Using a stoichiometric amount of iron(III) chloride as a Lewis acid can increase the reactivity of cyanoguanidine, leading to moderate to excellent yields (55–99%) for various aryl biguanides. scholaris.caacs.org This method, however, may be limited to substrates without other functional groups that could coordinate with the iron catalyst. scholaris.ca

Trimethylsilyl (B98337) Chloride: In some cases, replacing HCl with trimethylsilyl chloride has been shown to increase both the yield and purity of the final product, while also being more tolerant of other functional groups like alcohols and carboxylic acids. scholaris.ca

Optimizing reaction parameters is crucial for maximizing the yield and purity of m-Chlorophenylbiguanide hydrochloride. Key variables include the choice of catalyst, solvent, temperature, and reaction time. Machine learning models are also emerging as a tool to predict optimal reaction conditions and yields from a vast experimental space. chemrxiv.org

The transition from conventional heating to microwave-assisted synthesis represents a major optimization, significantly shortening reaction times. nih.gov For example, a reductive alkylation that served as an alternative synthetic route was optimized using microwave assistance, reducing the reaction time to just four minutes and achieving yields of 51-63%. nih.gov Another study noted that for the synthesis of alkylbiguanide dihydrochlorides, a minimum reactant concentration of 2 M was necessary to achieve high yields. acs.org

Below is a table summarizing various conditions reported for the synthesis of aryl biguanides, illustrating the impact of different methodologies on reaction outcomes.

Starting MaterialsMethodCatalyst/ConditionsSolventTimeYieldReference
Amine Hydrochloride + CyanoguanidineFusion135–165 °CNone4 hModerate beilstein-journals.org
Substituted Aniline + CyanoguanidineConventionalRefluxVariousN/AVariable scholaris.ca
Substituted Aniline + CyanoguanidineMicrowave100 WEthanol/Solvent-free4 min51-63% nih.gov
Substituted Aniline + CyanoguanidineMicrowave200–400 W, 140 °CAcetonitrile (B52724)15 minN/A beilstein-journals.org
Amine + CyanoguanidineLewis AcidIron(III) Chloride1,4-Dioxane90 minModerate-Excellent acs.org

Derivatization Strategies for Biguanide Core and Aryl Substituents

The m-Chlorophenylbiguanide scaffold is a versatile template for chemical modification. Derivatization strategies target either the biguanide core or the aryl ring to create analogs with tailored physicochemical and biological properties. scholaris.ca

The primary goal of synthesizing analogs of m-Chlorophenylbiguanide is to explore structure-activity relationships (SAR) and develop compounds with improved potency, selectivity, or metabolic stability for a specific biological target. gla.ac.uknih.gov

Modulating Lipophilicity: The addition of apolar alkyl or aryl groups can increase the lipophilicity of the otherwise polar biguanide molecule. scholaris.ca This is a key strategy for influencing how the molecule interacts with biological membranes and protein binding pockets.

Exploring Aryl Ring Substituents: The type and position of substituents on the phenyl ring are critical. Studies on related aryl biguanides have shown that moving the chloro substituent from the meta (3-position) to the ortho (2-position) can significantly alter biological activity. nih.gov

Homologation of Linkers: Introducing or extending an alkylene linker—(CH₂)n—between the aryl ring and the biguanide moiety is another design principle. nih.gov This strategy modifies the spatial relationship between the two key structural components, which can be crucial for optimal interaction with a biological target. Studies have shown that increasing the linker length can enhance biological activity. nih.gov

Biguanide Moiety Modification: The biguanide core itself can be modified, for example, by substituting the terminal amino groups. scholaris.ca Cyclization of the biguanide to form a 1,3,5-triazine (B166579) ring is another strategy that has been explored to potentially enhance potency by stabilizing the core structure. gla.ac.uk

A variety of synthetic reactions can be employed to create derivatives of m-Chlorophenylbiguanide. These transformations allow for the introduction of diverse functional groups onto the parent scaffold.

N-Alkylation and N-Arylation: The nitrogen atoms of the biguanide core can undergo nucleophilic substitution reactions. scholaris.ca For example, N-arylation can be achieved through copper-catalyzed reactions, allowing for the synthesis of more complex, multi-substituted biguanides. scholaris.ca

Homologation: As mentioned in the design principles, extending the linker between the phenyl ring and the biguanide is a common strategy. nih.gov This typically involves starting with a different aniline precursor, such as 3-chloro-phenethylamine or a longer-chain analog, and reacting it with cyanoguanidine.

Cyclization Reactions: The biguanide core can serve as a precursor for various heterocyclic systems. A well-known transformation is the reaction of a biguanide with an ester to form a 2,4-diamino-1,3,5-triazine derivative. scholaris.ca This effectively converts the flexible biguanide chain into a rigid, aromatic ring system while retaining key nitrogen atoms. gla.ac.uk

Functional Group Interconversion on the Aryl Ring: While the chloro group is a stable substituent, standard aromatic chemistry could theoretically be applied to a precursor molecule to introduce other functionalities. General functional group interconversions, such as the conversion of halides to other groups via palladium-catalyzed cross-coupling reactions, are a staple of medicinal chemistry, although specific examples starting from m-Chlorophenylbiguanide are not prominently featured in the provided context. vanderbilt.edu

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients is a pivotal area of research, aiming to reduce the environmental footprint of manufacturing processes. While specific, documented green synthetic routes for this compound are not extensively detailed in publicly available literature, the principles of green chemistry offer a clear framework for potential improvements over traditional synthetic methods. These approaches focus on areas such as the use of alternative energy sources, greener solvents, and catalytic methods to enhance efficiency and minimize waste.

One of the primary areas for greening the synthesis of arylbiguanides, including this compound, is the use of microwave-assisted synthesis. researchgate.netmdpi.com Conventional heating methods often require long reaction times and significant energy input. jocpr.com Microwave irradiation, as a non-contact energy source, can lead to rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes and often results in higher yields and purer products. researchgate.netmdpi.comjocpr.comnih.gov This technique is considered an environmentally friendly method as it is highly efficient and can often be conducted with reduced or no solvent. jocpr.com For instance, microwave-assisted organic reaction enhancement (MORE) has been successfully applied to the synthesis of various nitrogen-containing compounds, demonstrating its potential for biguanide synthesis. researchgate.netjocpr.com

The replacement of hazardous organic solvents is another cornerstone of green chemistry that could be applied to the synthesis of this compound. chemistryjournals.netrsc.org Traditional syntheses of biguanide derivatives may involve the use of high-boiling point or toxic solvents. nih.gov Green chemistry promotes the use of safer, more sustainable alternatives such as water, ethanol, or bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). rsc.org Water is particularly attractive due to its non-toxicity and ability to sometimes enhance reaction rates and selectivity in certain organic reactions. unimi.it Solvent-free, or solid-state, reactions, often facilitated by techniques like ball milling or microwave irradiation, represent an even greener alternative by completely eliminating solvent waste. rsc.orgnih.gov

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly promising, albeit less explored, avenue for the green synthesis of this compound. nih.govrjeid.com Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and exhibit high chemo-, regio-, and stereoselectivity. mdpi.com While specific enzymes for biguanide synthesis are not yet established, the broader application of biocatalysis in producing pharmaceutical intermediates is well-documented. unimi.itnih.govrjeid.com Hypothetically, enzymes could be developed or engineered to facilitate the key bond-forming steps in the synthesis of m-Chlorophenylbiguanide, offering a route with high atom economy and minimal environmental impact. mdpi.com

The following table provides a comparative illustration of a traditional versus a potential green synthetic approach for a key step in arylbiguanide synthesis, based on established green chemistry principles.

Interactive Data Table: Comparison of Synthetic Approaches for Arylbiguanide Synthesis

ParameterTraditional Method (e.g., Conventional Heating)Potential Green Method (e.g., Microwave-Assisted)Potential Advantage of Green Method
Energy Source Oil bath / Heating mantleMicrowave IrradiationRapid, uniform heating, lower energy consumption
Reaction Time Several hours (e.g., 4-12 h) nih.govMinutes (e.g., 2-10 min) jocpr.comnih.govIncreased throughput, energy savings
Solvent High-boiling point organic solvents (e.g., Xylene, DMF) jocpr.comGreener solvents (e.g., Ethanol, Water) or solvent-free researchgate.netchemistryjournals.netReduced toxicity and environmental pollution
Catalyst Stoichiometric reagents or metal salts (e.g., Cu(II) salts) nih.govPotentially recyclable catalysts or biocatalystsReduced waste, higher efficiency
Yield Moderate to goodPotentially higher yields (>10% increase reported in some cases) jocpr.comImproved atom economy, less waste
Work-up Often requires extensive purification (e.g., column chromatography) frontiersin.orgSimpler purification due to cleaner reaction profile jocpr.comReduced solvent use and waste generation

By integrating these green chemistry approaches, the synthesis of this compound could potentially become more sustainable, efficient, and economical. chemistryjournals.net Future research and development in this area will be crucial to translate these principles into industrially viable manufacturing processes.

Advanced Structural Elucidation and Characterization of M Chlorophenylbiguanide Hydrochloride

Crystallographic Studies of m-Chlorophenylbiguanide (B1675964) Hydrochloride and Related Biguanides

Crystallographic techniques are fundamental in determining the precise atomic arrangement of crystalline solids, offering unparalleled detail about bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional structure of molecules in their crystalline state. uni-ulm.de The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.de This pattern provides information to calculate the electron density distribution within the crystal, allowing for the precise determination of atomic positions, bond lengths, and angles. uni-ulm.de

Table 1: Example Crystallographic Data for a Related Biguanide (B1667054) Salt (1,5-diphenylbiguanide · HCl) (This table is illustrative of data obtained from single-crystal XRD analysis)

ParameterValueReference
Empirical formulaC₁₄H₁₆ClN₅ scispace.com
Formula weight289.77 scispace.com
Crystal systemMonoclinic scispace.com
Space groupP2₁/n scispace.com
a (Å)10.999(2) scispace.com
b (Å)5.864(1) scispace.com
c (Å)22.843(5) scispace.com
β (°)94.13(3) scispace.com
Volume (ų)1468.1(5) scispace.com
Z (molecules/unit cell)4 scispace.com

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of bulk materials. researchgate.netnih.gov Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline solid. researchgate.net

PXRD is widely employed in pharmaceutical sciences to assess the crystallinity of a substance and to identify different polymorphic forms. researchgate.net For biguanide compounds like metformin (B114582) hydrochloride, PXRD patterns show characteristic high-intensity peaks at specific 2θ angles, confirming its crystalline state. researchgate.netresearchgate.net The technique is also instrumental in analyzing the dispersion of an active pharmaceutical ingredient within a polymeric network, where the disappearance or reduction in the intensity of the drug's characteristic peaks can indicate the formation of an amorphous solid dispersion. researchgate.net The analysis of various salts and cocrystals of biguanide derivatives often begins with PXRD to confirm the formation of a new crystalline phase before proceeding to more detailed single-crystal studies. semanticscholar.orgresearchgate.net

The crystal packing of arylbiguanides is largely governed by a network of intermolecular interactions, primarily hydrogen bonds and, in some cases, π-π stacking. scispace.commdpi.com In the crystal structure of biguanidinium salts, the protonated biguanide moiety acts as a hydrogen-bond donor, forming strong interactions with counter-anions like chloride or with other biguanide molecules. scispace.com

A common structural motif observed in the crystal packing of salts like 1,5-diphenylbiguanide hydrochloride is the formation of bilayers. scispace.com These bilayers consist of a hydrophilic core, where the biguanidinium cations and chloride anions are linked by hydrogen bonds, and a hydrophobic exterior formed by the phenyl groups. scispace.com This organization is also noted in the structure of phenformin (B89758) hydrochloride. scispace.com The N-H groups of the biguanide are key hydrogen bond donors, interacting with the unprotonated nitrogen atoms of adjacent biguanide units or with the chloride anion. scispace.com

In N-phenylbiguanidium salts, crystal structures are often based on chains or layers of alternating cations and anions interconnected by N-H···O or N-H···N hydrogen bonds. mdpi.com The orientation of the phenyl rings is typically outwards from these layers. mdpi.com The analysis of these noncovalent interactions is critical for understanding the stability of the crystal lattice and can be further quantified using tools like Hirshfeld surface analysis, which maps intermolecular contacts. nih.govnih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary information to crystallographic studies, offering insights into the molecular structure, conformation in solution, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and studying conformational dynamics in solution. nih.govnih.gov Both ¹H and ¹³C NMR are routinely used. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, their electronic environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. researchgate.netmdpi.com

For m-Chlorophenylbiguanide hydrochloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring and the protons attached to the nitrogen atoms of the biguanide chain. The splitting patterns of the aromatic signals can confirm the meta substitution pattern. The N-H protons may appear as broad signals due to chemical exchange and quadrupolar relaxation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (This table is illustrative, based on typical values for similar functional groups. Actual values may vary based on solvent and experimental conditions.)

¹H NMR Predicted δ (ppm)Multiplicity
Aromatic C-H7.0 - 7.5Multiplet
N-H6.5 - 8.0Broad Singlet
¹³C NMR Predicted δ (ppm)
Aromatic C-Cl133 - 136
Aromatic C-H115 - 131
Aromatic C-N138 - 142
Biguanide C=N155 - 165

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. nih.gov For m-Chlorophenylbiguanide, its molecular formula is C₈H₁₀ClN₅, and with the hydrochloride salt, the formula is C₈H₁₀ClN₅ · HCl, giving a formula weight of approximately 248.1 g/mol . caymanchem.com In positive-ion electrospray ionization (ESI), the compound would typically be observed as the protonated molecule, [M+H]⁺, where M is the free base (C₈H₁₀ClN₅).

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation to generate fragment ions. researchgate.net The analysis of these fragments provides structural information. youtube.com For the protonated m-Chlorophenylbiguanide ion, several fragmentation pathways are plausible. Common losses include neutral molecules like ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or cleavage of the bond between the phenyl ring and the biguanide moiety. The resulting fragment ions are characteristic of the molecule's structure and can be used for its unambiguous identification. mdpi.com

Table 3: Plausible Mass Spectrometry Fragments for m-Chlorophenylbiguanide (Based on the structure C₈H₁₀ClN₅, MW = 211.65 for the free base)

Ion/FragmentFormulaPredicted m/zDescription
[M+H]⁺[C₈H₁₁ClN₅]⁺212.7Protonated parent molecule
[M+H - NH₃]⁺[C₈H₈ClN₄]⁺195.0Loss of ammonia
[M+H - CH₃N₃]⁺[C₇H₈ClN₂]⁺155.0Loss of a triazine fragment
[C₆H₄Cl]⁺[C₆H₄Cl]⁺111.0Chlorophenyl cation
[C₂H₆N₅]⁺[C₂H₆N₅]⁺100.1Biguanide fragment cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of compounds like this compound. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to their unique structural features.

Theoretical Vibrational Mode Analysis:

The this compound molecule consists of a chlorophenyl ring linked to a biguanide moiety. The expected vibrational modes can be categorized as follows:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the benzene (B151609) ring, typically observed in the 3100-3000 cm⁻¹ region.

N-H Stretching: The biguanide group contains multiple N-H bonds, which would give rise to characteristic stretching vibrations, generally in the 3500-3200 cm⁻¹ range. Hydrogen bonding can influence the position and shape of these bands.

C=N Stretching: The double bond character within the biguanide structure is expected to produce strong absorption bands in the 1680-1600 cm⁻¹ region.

C-N Stretching: Vibrations of the single bonds between carbon and nitrogen atoms are anticipated in the 1350-1000 cm⁻¹ range.

Aromatic Ring Vibrations: The benzene ring exhibits characteristic in-plane and out-of-plane bending vibrations, which provide a fingerprint of the substitution pattern.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

Interactive Data Table: Hypothetical Vibrational Spectroscopy Data

The following table presents a hypothetical assignment of the principal vibrational bands for this compound based on the analysis of similar biguanide derivatives. researchgate.net This data is illustrative and would require experimental verification.

Vibrational Mode Hypothetical IR Frequency (cm⁻¹) Hypothetical Raman Frequency (cm⁻¹) Assignment
ν(N-H)3450 - 33003450 - 3300Asymmetric and symmetric stretching of amine groups
ν(C-H) aromatic3100 - 30003100 - 3000Stretching of C-H bonds on the phenyl ring
ν(C=N)~1640~1640Stretching of the imine groups in the biguanide chain
δ(N-H)~1580~1580Bending (scissoring) of amine groups
ν(C-N)~1340~1340Stretching of the C-N single bonds
ν(C-Cl)~780~780Stretching of the carbon-chlorine bond

Note: ν represents stretching vibrations and δ represents bending vibrations.

Chiroptical Properties and Stereochemical Investigations (If applicable)

Chiroptical spectroscopy is employed to investigate the three-dimensional arrangement of atoms in chiral molecules—molecules that are non-superimposable on their mirror images. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are sensitive to the stereochemistry of a compound.

Based on the chemical structure of m-Chlorophenylbiguanide, C8H10ClN5, the molecule does not possess a stereocenter (a carbon atom attached to four different substituent groups). nih.gov The structure is achiral, meaning it is superimposable on its mirror image. Consequently, this compound is not expected to exhibit chiroptical properties. It would be optically inactive, and therefore, chiroptical investigations are not applicable for its stereochemical analysis.

Should derivatives of m-Chlorophenylbiguanide be synthesized that introduce a chiral center, for instance, by substitution on the biguanide chain with a chiral moiety, then chiroptical studies would become relevant for characterizing the resulting stereoisomers.

Theoretical and Computational Chemistry Studies of M Chlorophenylbiguanide Hydrochloride

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like m-Chlorophenylbiguanide (B1675964) hydrochloride. These methods, grounded in the principles of quantum mechanics, can predict molecular structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the optimized molecular geometry of compounds such as m-Chlorophenylbiguanide hydrochloride. By calculating the electron density, DFT methods can identify the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.

A typical DFT analysis for this compound would involve geometry optimization using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.net This process maps the potential energy surface of the molecule to find the most stable three-dimensional arrangement of its atoms. The exploration of the energy landscape can also reveal other stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility.

Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of this compound

ParameterPredicted Value
C-Cl Bond Length~1.75 Å
N-C-N (Biguanide) Angle~120°
Total Dipole Moment~3.5 D
Ground State Energy(Value in Hartrees)

Note: This table is illustrative and represents the type of data generated from DFT calculations. Actual values would require specific computational studies.

The electronic properties of this compound can be further understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated. These include electronegativity, chemical hardness, and the global electrophilicity index. Such descriptors help in predicting how the molecule will interact with other chemical species, including the amino acid residues within the binding pocket of the 5-HT3 receptor. Natural Bond Orbital (NBO) analysis is another technique that can be employed to study the delocalization of electron density and the nature of the chemical bonds within the molecule. uclouvain.benih.govmdpi.com

Table 2: Hypothetical Electronic Properties of this compound from DFT

PropertyPredicted Value
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)
Electronegativity (χ)(Value in eV)
Chemical Hardness (η)(Value in eV)

Note: This table is illustrative. Specific values are pending dedicated computational research on this compound.

Molecular Modeling and Dynamics Simulations

While quantum chemistry provides insights into the isolated molecule, molecular modeling and dynamics simulations are essential for studying its behavior in a biological environment, particularly its interaction with the 5-HT3 receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov For this compound, docking studies with the 5-HT3 receptor are crucial for identifying the specific binding site and the key interactions that stabilize the complex. The 5-HT3 receptor is a ligand-gated ion channel, and understanding how agonists like m-Chlorophenylbiguanide bind is fundamental to explaining their function. nih.govmdpi.com

Docking algorithms would place various conformations of m-Chlorophenylbiguanide into the binding pocket of a 5-HT3 receptor model. These models can be derived from crystal structures or homology modeling. The resulting poses are then scored based on factors like intermolecular forces, providing a prediction of the most likely binding mode. These studies can highlight key hydrogen bonds, and electrostatic interactions between the ligand and receptor residues. nih.govnih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This allows for the observation of conformational changes in both the ligand and the receptor upon binding. nih.gov

Simulations of the m-Chlorophenylbiguanide-5-HT3 receptor complex would be run for nanoseconds or even microseconds to assess the stability of the binding pose and to explore the conformational landscape of the complex. mdpi.comnih.gov These simulations can reveal how the binding of the agonist may induce conformational changes in the receptor that lead to channel opening, which is the basis of its agonistic activity. nih.govnih.gov

The combination of docking and MD simulations allows for a detailed conformational analysis and a more accurate prediction of the binding pose. nih.gov While docking provides static snapshots, MD simulations refine these poses by accounting for the dynamic nature of the system. The analysis of the MD trajectory can identify the most stable and frequently occurring conformations of m-Chlorophenylbiguanide within the binding site. nih.gov

By analyzing the interactions throughout the simulation, a detailed map of the binding site can be constructed, showing which receptor residues are critical for ligand recognition and binding. This information is invaluable for understanding the structure-activity relationship of 5-HT3 receptor agonists and for the rational design of new, more potent, or selective compounds.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

The study of this compound has been instrumental in advancing the understanding of the structural requirements for 5-HT3 receptor agonism. Through theoretical and computational chemistry, researchers have developed models that correlate the molecular features of this compound with its biological activity, leading to new avenues for drug discovery.

Development of Pharmacophore Models for 5-HT3 Receptor Agonism

The discovery of m-chlorophenylbiguanide (m-CPBG), a potent and selective 5-HT3 receptor agonist, presented a significant challenge to the existing pharmacophore models, which were primarily based on antagonists. researchgate.net It became evident that agonists like m-CPBG did not fit neatly into the established antagonist-derived models, necessitating a redefinition of the pharmacophoric features required for agonistic activity. researchgate.net

This led to the development of new pharmacophore models specifically for 5-HT3 receptor agonists and partial agonists. A three-dimensional pharmacophore model for partial agonists at the 5-HT3 receptor was proposed, consisting of five key features:

Two hydrogen bond acceptors

One aromatic ring

One hydrophobic group

One positive ionizable site (typically a quaternary ammonium (B1175870) ion) nih.gov

The spatial arrangement and nature of these features were found to be critical in explaining the partial agonist activity of the studied compounds. nih.gov For full agonists like m-CPBG, the key structural elements are the aromatic moiety, a linking group capable of hydrogen bonding, and a basic amine group. wikipedia.org The interaction of these features with specific amino acid residues in the 5-HT3 receptor binding site, such as tryptophan, tyrosine, and phenylalanine, is thought to be crucial for agonist binding and receptor activation. nih.gov

Correlation of Structural Features with Biological Activity in Preclinical Models

Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal in correlating the structural attributes of m-Chlorophenylbiguanide and its analogs with their observed biological effects in preclinical settings. These studies have demonstrated that subtle changes in the chemical structure can significantly impact the compound's affinity and efficacy at the 5-HT3 receptor.

For instance, the position of the chlorine atom on the phenyl ring of phenylbiguanide (B94773) derivatives has a marked effect on their agonist activity. nih.gov A comparative analysis of different chloro-substituted phenylbiguanides revealed that the meta-substituted compound (m-chlorophenylbiguanide) possesses the highest affinity for the 5-HT3 receptor in NG108-15 cells. nih.gov

Table 1: Binding Affinities of Chloro-substituted Phenylbiguanides at the 5-HT3 Receptor in NG108-15 Cells

CompoundKi (nM)
2-chloro-phenylbiguanide62
3-chloro-phenylbiguanide (m-CPBG)17
4-chloro-phenylbiguanide200
Data sourced from a study on 5-HT3 receptors. nih.gov

In functional assays, m-CPBG has been shown to be a potent agonist. In studies using isolated rat vagus nerve preparations, m-CPBG induced depolarization with an EC50 value of 0.05 µM, which is approximately ten times more potent than serotonin (B10506) (5-HT) itself (EC50 of 0.46 µM). nih.gov However, the maximum depolarization achieved with m-CPBG was about half that of 5-HT, indicating it may act as a partial agonist in this system. nih.gov This depolarization was effectively blocked by the selective 5-HT3 antagonist, ondansetron. nih.gov

Further preclinical studies in anesthetized cats have shown that m-CPBG potently evokes the Bezold-Jarisch reflex, a known 5-HT3 receptor-mediated response. nih.gov In N1E-115 neuroblastoma cells, m-CPBG was identified as a full agonist, in contrast to 2-methyl-5-HT which acted as a partial agonist with a maximum response of only 20% of that produced by 5-HT. nih.gov These findings underscore the critical role of the biguanide (B1667054) moiety and the chloro-substituted phenyl ring in conferring high affinity and agonist activity at the 5-HT3 receptor.

Virtual Screening Applications for Novel Ligand Discovery

The development of refined pharmacophore models, prompted by the unique profile of m-Chlorophenylbiguanide, has opened the door for their application in virtual screening campaigns to discover novel 5-HT3 receptor ligands. researchgate.netdergipark.org.tr Virtual screening is a computational technique that involves searching large libraries of chemical compounds to identify those that are most likely to bind to a drug target, in this case, the 5-HT3 receptor. mdpi.com

Pharmacophore-based virtual screening uses the 3D arrangement of essential chemical features (the pharmacophore) as a query to filter compound databases. mdpi.com By employing a validated agonist pharmacophore model derived from the structural understanding of m-CPBG and other agonists, it is possible to identify new chemical entities that possess the necessary features for 5-HT3 receptor agonism. acs.orgnih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening. dergipark.org.tr

The process typically involves:

Database Preparation: Large databases of commercially available or proprietary compounds are prepared and their 3D conformations are generated. acs.org

Pharmacophore-Based Filtering: The agonist pharmacophore model is used as a 3D query to screen the prepared databases, retrieving only those molecules that match the defined features and spatial constraints. acs.org

Docking and Scoring: The hits from the pharmacophore screen are then often subjected to molecular docking studies to predict their binding mode and affinity within the 5-HT3 receptor's binding site. mdpi.com

Hit Selection and Experimental Validation: The most promising candidates based on their pharmacophore fit and docking scores are selected for synthesis and biological testing to confirm their activity. nih.gov

While specific examples of virtual screening campaigns that have successfully identified novel 5-HT3 agonists using an m-CPBG-derived pharmacophore are not extensively detailed in the public literature, the principles of this approach are well-established in the discovery of ligands for other G-protein coupled receptors. nih.govnih.gov The insights gained from the QSAR and pharmacophore modeling of this compound provide a solid foundation for such in silico drug discovery efforts.

Mechanistic Investigations into the Biological Activity of M Chlorophenylbiguanide Hydrochloride in Vitro and Preclinical Models

Molecular Mechanisms of 5-HT3 Receptor Agonism

Receptor Binding Kinetics and Affinity Profiling (Ki, IC50 values)

m-Chlorophenylbiguanide (B1675964) (m-CPBG) demonstrates high affinity for the 5-HT3 receptor, a characteristic that has been quantified through various radioligand binding assays. These studies are crucial for understanding the potency of the compound at its molecular target. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters derived from these assays, indicating the concentration of m-CPBG required to inhibit 50% of the binding of a specific radioligand to the receptor.

In studies using membranes from N1E-115 neuroblastoma cells, the binding characteristics of radiolabeled [3H]m-CPBG revealed two distinct binding sites: a very high-affinity site with a dissociation constant (Kd) of 0.03 nM and a lower-affinity site with a Kd of 4.4 nM. Competition binding experiments in NG108-15 cells, using the selective 5-HT3 antagonist [3H]GR65630 as the radioligand, showed that m-CPBG displaced the antagonist with a Ki value of 14.2 nM. nih.gov Another study reported a Ki value of approximately 17.0 to 18.0 nM. aatbio.com

Further research utilizing [3H]GR67330 as the radioligand determined an IC50 value of 1.5 nM for m-CPBG. nih.gov The IC50 value, which represents the concentration of an inhibitor required to reduce a biological process by half, is dependent on experimental conditions. wikipedia.org For instance, in functional assays on NG108-15 cells, m-CPBG inhibited the inward current induced by serotonin (B10506) with an IC50 of approximately 20 nM. nih.gov This value aligns closely with the binding affinity values, suggesting a direct relationship between receptor occupancy and functional inhibition under these conditions.

Table 1: Binding Affinity and Functional Inhibition of m-Chlorophenylbiguanide at 5-HT3 Receptors

Parameter Value Cell Line/Tissue Radioligand/Assay Source
Ki 14.2 nM NG108-15 cells [3H]GR65630 nih.gov
Ki ~17.0-18.0 nM Not Specified Not Specified aatbio.com
Ki 2.0 nM Not Specified Not Specified targetmol.com
IC50 1.5 nM Not Specified [3H]GR67330 nih.gov
IC50 ~20 nM NG108-15 cells Functional Inhibition nih.gov
Kd (Site 1) 0.03 nM N1E-115 cells [3H]m-CPBG
Kd (Site 2) 4.4 nM N1E-115 cells [3H]m-CPBG

Characterization of Receptor Subtype Selectivity

The 5-HT3 receptor is a complex protein that can be composed of different subunits (5-HT3A, 5-HT3B, etc.), forming either homomeric or heteromeric channels. nih.gov This molecular diversity can lead to variations in pharmacological properties. m-Chlorophenylbiguanide has been shown to be highly selective for the 5-HT3 receptor compared to other serotonin receptor subtypes.

Studies have demonstrated that m-CPBG binds to the 5-HT3 receptor with a Ki of 2 nM, while its affinity for 5-HT1A and 5-HT2 receptors is significantly lower, with Ki values of 10 µM for both. targetmol.com This indicates a 5000-fold selectivity for the 5-HT3 receptor over these other subtypes.

However, the selectivity of m-CPBG is not absolute across all neurotransmitter systems. Research has indicated that m-CPBG can also interact with other targets, which must be considered in functional studies. For example, m-CPBG has been found to facilitate the release of noradrenaline in the mouse brain cortex, not by acting on 5-HT3 receptors, but by blocking α2-adrenoceptors. nih.gov Additionally, it has been shown to bind to both high and low-affinity sites on the dopamine (B1211576) transporter (DAT) with IC50 values of 0.4 µM and 34.8 µM, respectively. targetmol.com This off-target activity highlights the importance of using selective antagonists to confirm that an observed effect is indeed mediated by 5-HT3 receptors. nih.govnih.gov

Agonist-Induced Conformational Changes and Receptor Activation

As a member of the Cys-loop family of ligand-gated ion channels, the 5-HT3 receptor undergoes significant conformational changes upon agonist binding, leading to the opening of its integrated ion pore. nih.govnih.gov The binding of an agonist like m-CPBG to the extracellular domain initiates a complex series of structural rearrangements that are transmitted to the transmembrane domain, ultimately resulting in channel gating. nih.gov

A key aspect of m-CPBG's interaction with the 5-HT3 receptor is the suggestion that it may preferentially bind to and stabilize a desensitized state of the receptor. nih.govnih.gov This hypothesis arose from observations where the functional potency of m-CPBG in electrophysiological experiments was lower than what would be predicted from its high affinity in radioligand binding assays. nih.gov For example, in N1E-115 cells, m-CPBG was found to be about 100 times less potent in functional assays than expected from binding data, suggesting a high affinity for a desensitized, non-conducting conformation of the receptor. nih.govnih.gov This is further supported by studies in NG108-15 cells, where low concentrations of m-CPBG could inhibit the response to a high concentration of serotonin, an effect attributed to binding to the desensitized receptor. nih.gov

General studies on 5-HT3 receptor activation reveal that agonist binding induces a global "twist" in the receptor structure, involving a reorganization of the extracellular domain and rearrangements at the interface between protein domains. nih.gov These movements are critical for coupling the energy of ligand binding to the opening of the ion channel.

Ion Channel Gating and Flux Studies

The binding of m-Chlorophenylbiguanide to the 5-HT3 receptor triggers the opening of its non-selective cation channel, allowing the influx of ions like Na+ and K+, and to a lesser extent Ca2+, which leads to membrane depolarization. Electrophysiological studies provide direct evidence of this process.

In voltage-clamp experiments on N1E-115 neuroblastoma cells, the application of m-CPBG induces a rapid, transient inward current, which is characteristic of 5-HT3 receptor activation. nih.govnih.gov Similarly, in studies using Xenopus oocytes expressing 5-HT3 receptors, the perfusion of m-CPBG elicits currents that reach a maximum value within seconds. nih.gov This initial activation is followed by a slower process of desensitization, where the current diminishes despite the continued presence of the agonist. nih.gov The kinetics of this desensitization are an important functional characteristic of the receptor-agonist interaction.

The properties of the ion flux, such as single-channel conductance, are determined by the subunit composition of the receptor. nih.gov While homomeric 5-HT3A receptors have a very small single-channel conductance, the inclusion of the 5-HT3B subunit significantly increases it. nih.gov The specific characteristics of the ion flux induced by m-CPBG, such as the precise single-channel conductance and relative ion permeabilities, are dependent on the specific receptor subtypes present in the model system being studied.

Cellular and Subcellular Effects in Model Systems

Electrophysiological Studies in Neuroblastoma Cells and Oocytes (e.g., N1E-115, NG108-15, HEK293, Xenopus oocytes)

The functional consequences of m-Chlorophenylbiguanide (m-CPBG) binding to 5-HT3 receptors have been extensively characterized using electrophysiological techniques in various cellular expression systems. These systems, including neuroblastoma cell lines and Xenopus oocytes, allow for detailed analysis of the ion channel's response to agonists.

N1E-115 Cells: In whole-cell voltage-clamp studies on mouse N1E-115 neuroblastoma cells, m-CPBG acts as a full agonist, meaning it can elicit a maximal response comparable to the endogenous agonist, serotonin (5-HT). nih.govnih.gov However, it does so with a Hill coefficient (1.5) that is significantly lower than that of 5-HT (2.3), suggesting different cooperative binding characteristics. nih.govnih.gov The application of m-CPBG to these cells results in a rapid, transient inward current, which is the hallmark of excitatory 5-HT3 receptor activation. nih.govnih.gov

NG108-15 Cells: In contrast to its action in N1E-115 cells, m-CPBG behaves as a partial agonist in NG108-15 mouse neuroblastoma x rat glioma hybrid cells. nih.gov Whole-cell voltage-clamp experiments revealed an EC50 value of 3.1 µM for m-CPBG in this cell line. nih.gov Studies also showed that low, non-activating concentrations (around 20 nM) of m-CPBG could inhibit the inward current produced by high concentrations of 5-HT, suggesting that m-CPBG has a high affinity for the desensitized state of the receptor in this system. nih.gov

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used platform for studying recombinant ion channels due to their low background of endogenous channels. nih.govresearchgate.net They are suitable for high-throughput electrophysiology methods like population patch-clamp, which allows for rapid pharmacological profiling of compounds acting on specific, expressed receptor subtypes, such as different combinations of 5-HT3 receptor subunits. nih.gov

Xenopus oocytes: Xenopus oocytes are a robust and popular system for expressing and studying ion channels. nih.gov Their large size is ideal for two-electrode voltage clamp (TEVC) recordings. nih.gov Researchers inject mRNA coding for the desired receptor subunits into the oocyte, which then faithfully expresses the functional channels on its plasma membrane. nih.gov This system has been used to study 5-HT3 receptors, where the application of agonists like m-CPBG elicits measurable ion currents, allowing for the characterization of agonist-induced channel gating and desensitization. nih.govnih.govyoutube.com

Investigations on Isolated Tissue Preparations (e.g., rat vagus nerve, guinea pig ileum)

The biological activity of m-Chlorophenylbiguanide hydrochloride (m-CPBG) has been characterized using various isolated tissue preparations, which are crucial for understanding its receptor-specific effects.

Rat Vagus Nerve: In studies utilizing the isolated rat vagus nerve, m-CPBG has been shown to be a potent agonist at 5-HT3 receptors. It induces depolarization of the nerve with a half-maximal effective concentration (EC50) of 0.05 µM. nih.govnih.gov This effect is significantly more potent than that of serotonin (5-HT) itself, which has an EC50 of 0.46 µM in the same preparation. nih.gov However, the maximum depolarization achieved with m-CPBG is approximately half of that produced by 5-HT. nih.gov The action of m-CPBG on the rat vagus nerve is specifically mediated by 5-HT3 receptors, as the depolarization can be potently blocked by the selective 5-HT3 antagonist, ondansetron. nih.gov

Guinea Pig Ileum: The guinea pig ileum is a classical preparation for studying the effects of serotonergic agents on gastrointestinal function. The tissue contains 5-HT3 receptors located on the mucosal side which are involved in mediating peristalsis. nih.gov Activation of these receptors on the myenteric plexus by 5-HT leads to contractile responses. nih.gov While direct studies detailing the specific contractile effects of m-CPBG on the guinea pig ileum are not extensively detailed in the reviewed literature, the established presence and function of 5-HT3 receptors in this tissue are well-documented. nih.govnih.gov Given that m-CPBG is a potent 5-HT3 receptor agonist, it is expected to stimulate these receptors, thereby influencing gut motility. The effects of 5-HT on the ileum can be antagonized by selective 5-HT3 receptor blockers, confirming the receptor subtype involved. nih.govnih.gov

    Interactive Table: Agonist Activity of m-CPBG on Isolated Rat Vagus Nerve

The table below summarizes the potency of m-Chlorophenylbiguanide (m-CPBG) in causing depolarization of the rat vagus nerve, compared to the endogenous ligand Serotonin (5-HT). Lower EC50 values indicate higher potency.

CompoundPreparationEffectPotency (EC50)Source
m-ChlorophenylbiguanideRat Vagus NerveDepolarization0.05 µM nih.govnih.gov
Serotonin (5-HT)Rat Vagus NerveDepolarization0.46 µM nih.gov

Intracellular Signaling Pathway Modulation (e.g., inositol (B14025) phosphate (B84403) formation)

Activation of 5-HT3 receptors by agonists like m-CPBG is known to trigger downstream intracellular signaling cascades. One of the key pathways modulated is the formation of inositol phosphates. In rat frontocingulate cortical slices, m-CPBG stimulates the formation of inositol phosphate with a reported EC50 value of 4.2 μM. nih.gov This process is a hallmark of the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The generation of IP3 is a critical step in intracellular signaling, as it binds to its receptors on the endoplasmic reticulum, leading to the mobilization of intracellular calcium. wikipedia.org This increase in cytosolic calcium can then trigger a variety of cellular responses. The ability of m-CPBG to stimulate this pathway confirms that its action at the 5-HT3 receptor is coupled to this specific signal transduction mechanism in certain neuronal tissues. nih.gov

Impact on Neurotransmitter Release in Preclinical Models

A significant aspect of m-CPBG's biological activity is its ability to modulate the release of various neurotransmitters in the brain, which is a downstream consequence of its receptor interactions.

Dopamine: Studies using in vivo microdialysis in the rat nucleus accumbens have shown that activation of 5-HT3 receptors by m-CPBG's related compound, phenylbiguanide (B94773), leads to a dose-dependent increase in extracellular dopamine levels. nih.gov This effect suggests a potent modulation of dopamine release, likely through 5-HT3 receptors located on the presynaptic terminals of dopaminergic neurons. nih.gov Furthermore, some of the dopamine-releasing effects of m-CPBG may also be partly attributable to its direct interaction with the dopamine transporter. nih.gov

Noradrenaline: In superfused mouse brain cortex tissue, m-CPBG has been found to facilitate the electrically evoked release of noradrenaline. wikipedia.org Research suggests this effect is due to a blockade of α2-adrenoceptors, which normally act as inhibitory autoreceptors on noradrenergic neurons. wikipedia.org

Serotonin: The administration of m-CPBG has been linked to the release of endogenous serotonin. nih.gov This is thought to contribute to some of its physiological effects, such as the increase in wakefulness observed in rats following its administration. nih.gov

Interactions with Other Biological Targets (Preclinical/In Vitro)

While m-CPBG is a potent and selective 5-HT3 receptor agonist, research has explored its interaction with other biological targets, revealing a more complex pharmacological profile. nih.gov

Dopamine Transporter (DAT) Interaction Studies

Beyond its primary action at 5-HT3 receptors, m-CPBG has been shown to interact directly with the dopamine transporter (DAT). nih.gov In vitro studies using rat brain synaptosomes from the nucleus accumbens and caudate putamen demonstrated that m-CPBG inhibits the binding of a selective DAT ligand ([3H]GBR-12935) and also inhibits the uptake of [3H]dopamine. nih.gov

The binding interaction is complex, showing a biphasic pattern which suggests high-affinity and low-affinity binding sites. nih.gov In the caudate putamen, the IC50 values for displacing the DAT ligand were 0.4 µM (high affinity) and 34.8 µM (low affinity). nih.govnih.gov In the nucleus accumbens, the values were 2.0 µM (high affinity) and 52.7 µM (low affinity). nih.gov This interaction with DAT is significant as it indicates that some of the observed effects of m-CPBG on the dopamine system may be due to the inhibition of dopamine reuptake, in addition to its effects via 5-HT3 receptor activation. nih.gov

Cross-Reactivity with Other Serotonin Receptor Subtypes (e.g., 5-HT1A, 5-HT2)

The selectivity of m-CPBG for the 5-HT3 receptor subtype over others is a key feature of its pharmacological profile. Radioligand binding assays have quantified this selectivity. The affinity of m-CPBG for the 5-HT3 receptor is very high, with a reported inhibitory constant (Ki) of 0.002 µM (or 2 nM). nih.gov In contrast, its affinity for 5-HT1A and 5-HT2 receptor subtypes is substantially lower, with Ki values reported to be 10 µM for both. nih.gov This represents a 5000-fold selectivity for the 5-HT3 receptor over the 5-HT1A and 5-HT2 subtypes, underscoring its utility as a selective experimental tool for probing 5-HT3 receptor function. nih.gov

    Interactive Table: Receptor and Transporter Binding Affinity of m-CPBG

This table displays the binding affinity (Ki) and inhibitory concentration (IC50) of m-Chlorophenylbiguanide (m-CPBG) at various serotonin receptor subtypes and the dopamine transporter (DAT). Lower values indicate stronger binding or inhibition.

TargetParameterValue (µM)Tissue/PreparationSource
5-HT3 ReceptorKi0.002- nih.gov
IC500.0015- nih.gov
5-HT1A ReceptorKi10- nih.gov
5-HT2 ReceptorKi10- nih.gov
Dopamine Transporter (DAT)(High Affinity Site)IC500.4Rat Caudate Putamen nih.govnih.gov
2.0Rat Nucleus Accumbens nih.gov
Dopamine Transporter (DAT)(Low Affinity Site)IC5034.8Rat Caudate Putamen nih.govnih.gov
52.7Rat Nucleus Accumbens nih.gov

Exploration of Other Enzyme or Protein Interactions (e.g., MAO-B inhibition by related compounds)

The potential for m-CPBG and related compounds to interact with other enzymes, such as monoamine oxidase B (MAO-B), has been considered. MAO-B is a key enzyme in the degradation of neurotransmitters like dopamine. youtube.com While the broader class of biguanide (B1667054) derivatives has been explored for various therapeutic applications, specific studies directly demonstrating significant inhibitory activity of m-Chlorophenylbiguanide or its close analogue, phenylbiguanide, on MAO-B are not prominent in the reviewed scientific literature. nih.govgoogle.com Research into MAO-B inhibitors has identified other classes of compounds, such as the glitazone antidiabetes drugs, which show specific and reversible inhibition of human MAO-B. nih.gov However, a direct link or significant interaction between m-CPBG and MAO-B activity has not been established based on the available data.

Investigations into 5-HT3 Receptor Splice Variants and their Responses to this compound

The functional characteristics of 5-HT3 receptors can be further diversified by alternative splicing of the receptor subunit's mRNA. This process can lead to the expression of different receptor isoforms, or splice variants, which may exhibit distinct pharmacological properties. Investigations into the effects of this compound on splice variants of the 5-HT3A receptor have revealed significant differences in their responses.

Specifically, two splice variants of the human 5-HT3A receptor, a long (5-HT3-L) and a short (5-HT3-S) form, which differ by a six-amino-acid segment in the intracellular loop, have been studied. nih.gov When expressed as homomeric receptors in HEK 293 cells, both variants form functional channels and respond to 5-HT3 receptor agonists like 5-HT and m-chlorophenylbiguanide. nih.gov

However, the efficacy of m-chlorophenylbiguanide, as measured by the maximum current it elicits relative to the maximum current produced by 5-HT, differs between the two splice variants. For the 5-HT3-L receptor, the maximum response to mCPBG is approximately 68% of the maximum response to 5-HT. nih.gov In contrast, for the 5-HT3-S receptor, the maximum response to mCPBG is significantly higher, at about 91% of the 5-HT response. nih.gov This difference in efficacy is not due to a change in the binding affinity of mCPBG, as radioligand binding studies showed no difference in agonist or antagonist binding between the two splice variants. nih.gov This suggests that the six-amino-acid insertion in the intracellular domain of the 5-HT3-L receptor influences the coupling of agonist binding to channel gating, thereby altering the efficacy of m-chlorophenylbiguanide. nih.gov

AgonistReceptor Splice VariantRelative Maximum Current (Rmax Agonist / Rmax 5-HT)Reference
m-Chlorophenylbiguanide (mCPBG)5-HT3-L0.68 ± 0.04 nih.gov
m-Chlorophenylbiguanide (mCPBG)5-HT3-S0.91 ± 0.01 nih.gov
2-Methyl-5-HT5-HT3-L0.30 ± 0.02 nih.gov
2-Methyl-5-HT5-HT3-S0.23 ± 0.02 nih.gov

Preclinical Pharmacological Research Utilizing M Chlorophenylbiguanide Hydrochloride

In Vitro Pharmacokinetic Research Elements

Metabolism Studies in Subcellular Fractions or Cell Cultures (e.g., liver microsomes)

The in vitro metabolism of m-Chlorophenylbiguanide (B1675964) hydrochloride, particularly through common screening methods like liver microsomes, is not extensively detailed in publicly available scientific literature. Liver microsomes are preparations of the endoplasmic reticulum from liver cells and are a standard tool in drug development to study the metabolic fate of compounds. nih.gov These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, which are responsible for the oxidative metabolism of a vast number of drugs. nih.govmdpi.com

Typically, in such studies, the test compound is incubated with liver microsomes, and the rate of its disappearance or the formation of metabolites is measured over time. This helps in determining the metabolic stability of the compound and identifying the specific CYP isoforms involved in its metabolism. youtube.com For instance, studies on other compounds, such as trazodone, have successfully used human liver microsomes and cDNA-expressed human CYP enzymes to identify CYP3A4 as the primary enzyme responsible for its metabolism to m-chlorophenylpiperazine. pharmgkb.org However, specific data from such assays for m-Chlorophenylbiguanide hydrochloride are not readily found in the reviewed literature.

In Vitro Binding to Plasma Proteins

The extent to which a drug binds to plasma proteins is a critical pharmacokinetic parameter, as it influences the drug's distribution, availability at the target site, and elimination. wuxiapptec.comvisikol.com Generally, only the unbound fraction of a drug is pharmacologically active. wuxiapptec.com Standard methods to determine plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. wuxiapptec.com These techniques separate the free drug from the protein-bound drug, allowing for the quantification of the bound and unbound fractions. visikol.comnih.govlnhlifesciences.orgnih.gov

Despite the importance of this parameter, specific data on the in vitro plasma protein binding of this compound could not be identified in the available research. Therefore, the percentage of this compound that binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) remains to be elucidated through dedicated studies.

Ex Vivo and In Vivo Preclinical Studies on Organ Function

Effects on Gastrointestinal Motility in Animal Models

While direct studies comprehensively detailing the effects of this compound on gastrointestinal motility are limited, some research provides indirect evidence of its influence on the gastrointestinal system. In studies with rats, the intraperitoneal administration of this compound has been observed to induce behaviors such as abdominal constrictions and writhing, which are often indicative of gastrointestinal discomfort or malaise. nih.gov This suggests that the compound has a notable effect on the gastrointestinal tract.

The mechanisms underlying these effects are likely related to the activation of 5-HT3 receptors, which are known to be involved in the regulation of gastrointestinal functions, including motility and sensation. General methods for assessing gastrointestinal motility in animal models, such as gastric emptying and small intestinal transit studies using non-absorbable markers, could be employed to directly quantify the effects of this compound. nih.govnih.gov However, specific data from such studies involving this compound are not currently available in the reviewed literature.

Studies on Central Nervous System Function in Rodent Models (e.g., sleep-wake cycles, locomotion, taste signaling)

The effects of this compound on the central nervous system have been investigated in various rodent models, revealing its influence on sleep-wake cycles, locomotor activity, and taste signaling.

Sleep-Wake Cycles and Locomotion:

In rats, intracerebroventricular injection of this compound has been shown to increase wakefulness and the latency to rapid eye movement (REM) sleep. nih.gov Concurrently, it reduces the total time spent in slow-wave sleep and REM sleep, as well as the number of REM periods. nih.gov These effects on sleep architecture were preventable by pretreatment with a 5-HT3 receptor antagonist, indicating that they are mediated by the activation of 5-HT3 receptors. nih.gov The observed increase in wakefulness may be linked to the release of endogenous serotonin (B10506) and dopamine (B1211576). nih.gov Furthermore, central administration of this compound in rats has been found to enhance locomotor activity. nih.gov

Taste Signaling:

Research indicates that this compound plays a role in taste signaling. In rats, the compound has been shown to produce a conditioned taste aversion, suggesting it can induce a negative gustatory experience. nih.gov In mice, functional studies have demonstrated that the 5-HT3 receptor agonist activity of this compound mimics the response to serotonin in geniculate ganglion cells that innervate taste buds. nih.gov This suggests that 5-HT3 receptors, which are activated by this compound, are involved in the transmission of taste information from taste buds to the nervous system. nih.govfrontiersin.org

Table 1: Effects of this compound on CNS Functions in Rodent Models

CNS Function Animal Model Observed Effects Reference
Sleep-Wake Cycle Rat Increased wakefulness, increased REM sleep latency, decreased slow-wave and REM sleep. nih.gov
Locomotion Rat Enhanced locomotor activity. nih.gov
Taste Signaling Rat Induced conditioned taste aversion. nih.gov

Neurotransmitter Regulation and Interplay in Animal Brain Regions

This compound has been shown to modulate the activity of several key neurotransmitter systems in the brains of animal models, primarily through its action as a 5-HT3 receptor agonist.

Dopaminergic System:

Studies suggest that the effects of this compound on wakefulness and locomotion may be partly due to its influence on the dopamine system. nih.govnih.gov Research has demonstrated that this compound can interact with the dopamine transporter, although further studies are needed to fully elucidate this interaction. semanticscholar.org In rats, stimulation of 5-HT3 receptors in the nucleus accumbens by this compound led to an increase in food intake, a behavior modulated by dopaminergic pathways. nih.gov

Noradrenergic System:

In the mouse brain cortex, this compound has been found to facilitate the release of noradrenaline. semanticscholar.org This effect appears to be mediated by the blockade of alpha-2-adrenoceptors, at which the compound acts as a low-affinity antagonist. semanticscholar.org

GABAergic System:

In rat hippocampal CA1 pyramidal neurons, this compound has been observed to transiently increase spontaneous inhibitory post-synaptic currents (sIPSCs). researchgate.net This suggests an enhancement of GABAergic inhibition in this brain region. researchgate.net

Table 2: Effects of this compound on Neurotransmitter Systems

Neurotransmitter System Brain Region/Model Observed Effect Reference
Dopamine Rat Brain Potential release of endogenous dopamine. nih.gov
Dopamine Rat Nucleus Accumbens Increased food intake, suggesting modulation of dopaminergic pathways. nih.gov
Noradrenaline Mouse Brain Cortex Facilitated release of noradrenaline via alpha-2-adrenoceptor blockade. semanticscholar.org

Mechanistic Investigations of Cardiovagal Reflexes in Anesthetized Animal Models

This compound (m-CPBG), a potent and selective 5-HT3 receptor agonist, has been instrumental in elucidating the mechanisms of cardiovagal reflexes, particularly the Bezold-Jarisch reflex, in preclinical studies involving anesthetized animal models. nih.govphysiology.orgnih.govtocris.com The Bezold-Jarisch reflex is a critical cardiopulmonary response characterized by bradycardia (slowing of the heart rate), hypotension (lowered blood pressure), and apnea (B1277953) (cessation of breathing) or tachypnea (rapid breathing), initiated by the stimulation of cardiac sensory vagal nerves. physiology.orgnih.govfrontiersin.org

Research in urethane-anesthetized rats has demonstrated that intravenous administration of m-CPBG (often referred to as phenylbiguanide (B94773) or PBG in studies) elicits pronounced, concentration-dependent changes in cardiovascular and respiratory parameters. nih.gov Specifically, lower concentrations of the compound tend to produce tachypnea, while higher concentrations lead to apnea. nih.gov These effects are consistently accompanied by hypotension and bradycardia. nih.gov

The primary mechanism underlying these responses is the activation of 5-HT3 receptors located on vagal afferent nerve fibers. nih.govfrontiersin.org Studies have confirmed that bilateral vagotomy, the surgical cutting of the vagus nerves, abolishes the bradycardic, hypotensive, and respiratory (both tachypneic and apneic) responses to m-CPBG, indicating that these reflexes are mediated through the vagus nerve. nih.gov Furthermore, pretreatment with a 5-HT3 receptor antagonist, such as ondansetron, also blocks these cardiorespiratory effects, confirming the essential role of the 5-HT3 receptor in initiating the reflex arc. nih.gov

Interestingly, the vagal afferents stimulated by m-CPBG appear to be distinct from those activated by capsaicin, a TRPV1 receptor agonist that also induces a similar reflex. nih.gov While both compounds trigger hypotension and bradycardia, the respiratory responses can differ, and a TRPV1 antagonist (capsazepine) does not block the reflex responses induced by m-CPBG. nih.gov This suggests the existence of separate sensory pathways for 5-HT3 and TRPV1 receptor-mediated cardiovagal reflexes. nih.gov

In anesthetized C57BL/6 mice, m-CPBG also evokes dose-dependent decreases in heart rate and mean arterial pressure, consistent with the Bezold-Jarisch reflex. physiology.orgnih.gov These inhibitory responses are followed by a delayed increase in both heart rate and blood pressure. physiology.org Vagotomy eliminates the initial inhibitory phase (bradycardia and hypotension), while differentially enhancing the subsequent excitatory phase (tachycardia and pressor response). physiology.org This biphasic response suggests that m-CPBG engages both inhibitory and excitatory cardiopulmonary reflexes. physiology.org

The following table summarizes the key findings from a representative study in anesthetized rats:

ParameterResponse to m-Chlorophenylbiguanide (0.1-100 µg/kg)Effect of VagotomyEffect of 5-HT3 Antagonist (Ondansetron)
Blood Pressure Concentration-dependent hypotensionAbolishedAbolished
Heart Rate Concentration-dependent bradycardiaAbolishedAbolished
Respiration Tachypnea (low concentrations), Apnea (high concentrations)AbolishedAbolished

Data derived from studies on anesthetized rats investigating the cardiorespiratory reflexes evoked by phenylbiguanide. nih.gov

Development of Resistance Mechanisms in Model Systems

While this compound is primarily utilized as a pharmacological tool to study 5-HT3 receptors and not as an antimicrobial agent, research into other biguanides, such as the disinfectant polyhexamethylene biguanide (B1667054) (PHMB), provides insight into potential resistance mechanisms within this chemical class. The development of antimicrobial resistance is a significant concern, and studies using model systems help to understand the underlying genetic and phenotypic adaptations. nih.gov

In the context of general biguanide research, studies on Escherichia coli biofilms have shown that prolonged exposure to biocidal substances like PHMB can lead to the development of adaptive resistance. nih.gov One notable finding is the emergence of cross-resistance, where exposure to a biguanide can confer resistance to other antimicrobial agents, such as the antibiotic gentamicin (B1671437). nih.gov

This adaptive resistance is often transient, with the resistant phenotype being lost after the removal of the antimicrobial stressor. nih.gov However, stable resistance can also develop through genetic mutations. Whole-genome sequencing of E. coli variants with stable gentamicin resistance acquired after PHMB exposure has revealed recurrent mutations in genes associated with cellular respiration, including those encoding for cytochrome oxidase (cydA, cyoC) and ATP synthase (atpG). nih.gov

These findings suggest that a key mechanism of biguanide-induced adaptive resistance involves alterations in cellular respiration and energy metabolism. The exposure to the biguanide likely triggers physiological responses and structural changes within the biofilm that contribute to reduced susceptibility. nih.gov

OrganismBiguanide CompoundExposure ConditionsObserved Resistance Mechanism
Escherichia coli (biofilms)Polyhexamethylene biguanide (PHMB)28-day exposureAdaptive cross-resistance to gentamicin. Mutations in genes related to cellular respiration (e.g., cydA, cyoC, atpG) in stably resistant variants. nih.gov

Development of Advanced Analytical Methodologies for M Chlorophenylbiguanide Hydrochloride

Chromatographic Techniques for High-Purity Analysis

Chromatographic methods are fundamental for separating m-Chlorophenylbiguanide (B1675964) hydrochloride from impurities and metabolites. High-Performance Liquid Chromatography (HPLC) is paramount for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is essential for identifying metabolites after appropriate sample derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method is essential for the quantitative analysis and purity control of m-Chlorophenylbiguanide hydrochloride. Suppliers often report the purity of this compound to be ≥98% as determined by HPLC, underscoring the method's importance. A typical approach involves a reverse-phase (RP-HPLC) method, which separates compounds based on their hydrophobicity.

Method development begins with selecting an appropriate column, commonly a C8 or C18, and optimizing the mobile phase composition. wu.ac.thms-editions.cl A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the main compound from any related substances or degradation products. japtronline.comnih.gov UV detection is commonly employed, with the wavelength set to an absorption maximum for m-Chlorophenylbiguanide, such as 257 nm, to ensure high sensitivity. caymanchem.com

Validation of the developed HPLC method is a critical step to ensure its suitability and reliability for its intended purpose. researchgate.net This process involves evaluating several key parameters as outlined by international guidelines. ms-editions.cl The validation confirms that the method is specific, linear, accurate, precise, and robust. ms-editions.cljaptronline.com

Interactive Table: Typical HPLC Method Validation Parameters and Acceptance Criteria

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The analyte peak should be well-resolved from impurity and excipient peaks; Peak purity analysis (e.g., using a PDA detector) should confirm no co-elution. ms-editions.cl
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 200% of the target concentration). wu.ac.thjaptronline.com
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Typically from the Limit of Quantitation (LOQ) to 120% or 150% of the working concentration.
Accuracy The closeness of the test results obtained by the method to the true value. Percent recovery should be within 98.0% to 102.0% for the assay; 85% to 115% for impurities. wu.ac.th
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Relative Standard Deviation (%RSD) should be ≤ 2.0% for the assay; for impurities, it can be higher (e.g., ≤10%). japtronline.comchromatographyonline.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined at a signal-to-noise ratio of 3:1. japtronline.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. japtronline.com

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied. ms-editions.cl |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, biguanides like m-Chlorophenylbiguanide are polar, non-volatile molecules and are not suitable for direct GC-MS analysis. csce.ca To overcome this, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form. csce.cajfda-online.com

The derivatization process involves reacting the functional groups of the analyte (amine and imine groups in the biguanide (B1667054) structure) with a specific reagent. jfda-online.comnih.gov A common strategy for compounds with active hydrogen atoms is a two-step process: methoximation followed by silylation. youtube.com Methoximation protects keto groups and prevents tautomerization, while silylation replaces active hydrogens on amine, hydroxyl, or carboxyl groups with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. youtube.com

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized metabolites based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, generating a mass spectrum that serves as a molecular fingerprint. By comparing these spectra to spectral libraries or by interpreting the fragmentation patterns, the structure of the metabolites can be elucidated. nih.govfrontiersin.org This untargeted approach allows for a comprehensive metabolic profiling of m-Chlorophenylbiguanide in various biological samples. nih.gov

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Polar Compounds

Reagent Class Example Reagent Abbreviation Target Functional Group(s)
Silylation N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Amine, Hydroxyl, Carboxyl, Thiol youtube.com
Silylation N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA Amine, Hydroxyl, Carboxyl csce.ca
Acylation Pentafluoropropionic Anhydride PFPA Amine, Imine nih.govnih.gov
Acylation Heptafluorobutyric Anhydride HFBA Amine, Imine nih.gov
Alkylation / Esterification N,N-Dimethylformamide dimethyl acetal DMF-DMA Carboxyl, Amine

| Oximation | Methoxyamine hydrochloride | MeOx | Aldehyde, Ketone youtube.com |

Spectrophotometric and Spectrofluorometric Methods for Quantification

Spectrophotometric methods offer a simple, rapid, and cost-effective approach for the quantification of this compound in bulk or simple formulations. These methods are based on the principle that the analyte absorbs light in the ultraviolet (UV) or visible (Vis) region of the electromagnetic spectrum. nih.gov

A direct UV spectrophotometric method can be developed by measuring the absorbance of a solution of this compound at its wavelength of maximum absorption (λmax), which is approximately 257 nm. caymanchem.com However, to enhance accuracy and minimize errors from instrumental fluctuations, a multivariate calibration technique can be employed. This approach involves measuring the absorbance at several wavelengths around the λmax (e.g., 228, 230, 232, 234, and 236 nm) and using linear regression to establish the relationship between absorbance and concentration. nih.gov This statistical method provides greater resolving power and sensitivity. nih.gov

For quantification in the visible range, a color-forming reaction is necessary. Biguanides can form colored complexes with certain reagents, and the absorbance of the resulting solution is measured. researchgate.net While less common, spectrofluorometric methods, which measure the fluorescence emitted by a compound after excitation with light, can also be developed and may offer higher sensitivity than absorption-based methods. nih.gov

Interactive Table: Example Parameters for a Multivariate UV Spectrophotometric Method

Parameter Value/Setting Reference
Technique UV Spectrophotometry with Multivariate Calibration nih.gov
Instrument UV-VIS Spectrophotometer nih.gov
Wavelengths (nm) 228, 230, 232, 234, 236 nih.gov
Solvent Distilled Water nih.gov
Linearity Range 1-10 µg/ml nih.gov
Correlation Coefficient (r) 0.997 nih.gov

| Mean % Recovery | 102.50 ± 0.063 | nih.gov |

Electrochemical Sensing Methods for Trace Analysis

Electrochemical sensors provide a highly sensitive and selective platform for the trace analysis of electroactive compounds like this compound. nih.gov These methods are particularly useful for detecting low concentrations of an analyte in various matrices. researchgate.net Voltammetric techniques, such as differential pulse voltammetry (DPV), are commonly used. nih.gov

The development of an electrochemical sensor often involves modifying the surface of a working electrode (e.g., a carbon paste electrode or glassy carbon electrode) to enhance its interaction with the target analyte. nih.govmdpi.com For biguanide compounds, a carbon paste electrode can be modified with an agent that forms a coordination complex with the analyte, such as copper(II) ions loaded onto activated charcoal (Cu-AC). nih.gov

The analytical procedure involves an accumulation step where the analyte is preconcentrated onto the modified electrode surface. This is followed by a stripping step where a potential is applied to the electrode, causing the oxidation of the bound analyte. This oxidation generates a current peak whose height is proportional to the concentration of the analyte in the sample. nih.gov This approach allows for remarkably low detection limits, often in the nanomolar (nM) range, making it suitable for trace analysis. nih.govnih.gov

Interactive Table: Performance Characteristics of a Modified Electrode for Biguanide Determination

Parameter Description Reported Value (for Metformin) Reference
Technique Differential Pulse Voltammetry (DPV) DPV nih.gov
Working Electrode Copper(II)-loaded Activated Charcoal Modified Carbon Paste Electrode (Cu-AC/CPE) Cu-AC/CPE nih.gov
Principle Accumulation via complex formation with copper ions, followed by oxidative stripping. Accumulation of MET on the electrode surface. nih.gov
Linear Range The concentration range over which the sensor provides a linear response. 50 nM to 60 µM nih.gov
Limit of Detection (LOD) The lowest concentration that can be reliably detected. 9 nM nih.gov

| Operating pH | The optimal pH of the supporting electrolyte for analysis. | 4-8 | mdpi.com |

Bioanalytical Method Development for Complex Biological Matrices in Research (e.g., tissue homogenates, cell lysates)

Analyzing this compound in complex biological matrices like tissue homogenates and cell lysates for research purposes requires highly selective and sensitive bioanalytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its superior specificity and ability to quantify low-level analytes in the presence of endogenous interferences. nih.govnih.gov

The development of a bioanalytical method begins with a robust sample preparation procedure designed to extract the analyte and remove interfering components such as proteins and lipids. nih.govnih.gov For tissue homogenates or cell lysates, this typically involves several steps. nih.gov First, the tissue is homogenized or the cells are lysed to release the intracellular contents. This is often followed by protein precipitation using an organic solvent like methanol or acetonitrile, or an acid like perchloric acid. nih.govnih.gov

To further clean the sample and eliminate matrix effects that can suppress the analyte's signal in the mass spectrometer, a solid-phase extraction (SPE) step is often employed. nih.gov For a cationic compound like m-Chlorophenylbiguanide, a cation-exchange SPE cartridge would be effective. nih.gov The final, cleaned extract is then injected into the LC-MS/MS system. The separation is typically performed using hydrophilic interaction liquid chromatography (HILIC) or reverse-phase chromatography. nih.gov The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, provides highly selective quantification by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.net

Interactive Table: General Workflow for Bioanalytical Method Development in Complex Matrices

Step Procedure Purpose Reference
1. Sample Collection & Homogenization Tissues are homogenized in a buffer; Cells are lysed using lysis buffers (e.g., RIPA buffer). Release of the analyte from the cellular/tissue structure. nih.gov
2. Protein Precipitation Addition of a precipitating agent (e.g., methanol/acetonitrile mixture or perchloric acid) to the homogenate/lysate. To remove the bulk of proteins which can interfere with analysis and damage the LC column. nih.govnih.gov
3. Centrifugation The mixture is centrifuged at high speed. To pellet the precipitated proteins, leaving the analyte in the supernatant. nih.gov
4. Solid-Phase Extraction (SPE) The supernatant is passed through an SPE cartridge (e.g., cation-exchange for biguanides). To remove remaining interferences (salts, phospholipids) and concentrate the analyte. nih.gov
5. Elution & Reconstitution The analyte is washed from the SPE cartridge with a suitable solvent, which is then evaporated and the residue is reconstituted in the mobile phase. To prepare the final sample in a solvent compatible with the LC system for injection. nih.gov

| 6. LC-MS/MS Analysis | The prepared sample is injected into the LC-MS/MS system for separation and quantification. | To achieve highly selective and sensitive measurement of the analyte. | nih.govresearchgate.net |

Environmental Fate and Ecotoxicological Research Preclinical/in Vitro

Environmental Degradation Pathways and Kinetics

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. For a compound like m-Chlorophenylbiguanide (B1675964) hydrochloride, with both a chlorinated aromatic ring and a biguanide (B1667054) functional group, degradation can be influenced by photolytic and biological pathways.

Limited direct research exists on the photolytic degradation of m-Chlorophenylbiguanide hydrochloride. However, studies on other chlorinated aromatic compounds indicate that they can undergo photodegradation. For instance, the degradation of chlorinated aromatics can be enhanced by photocatalysis, a process where a semiconductor material like titanium dioxide (TiO₂) absorbs light and generates reactive oxygen species that break down the pollutant. acs.org The rate of photodegradation of chlorinated aromatic compounds can be influenced by factors such as the degree of chlorination. nsf.goveurochlor.org For example, some studies have shown that chlorinated aromatics tend to degrade faster than similar non-aromatic compounds when exposed to hydrated electrons produced photochemically. nsf.gov The combination of sonolysis and photocatalysis has also been shown to significantly enhance the degradation of chlorinated aromatic compounds, preventing the buildup of toxic intermediates. acs.org

It is plausible that this compound could undergo similar photolytic degradation, likely involving the breakdown of the chlorophenyl ring. However, without specific studies, the exact pathways and kinetics remain unknown.

The biodegradation of this compound is not well-documented. However, research on other biguanide-containing pharmaceuticals and biocides offers potential insights.

Biguanide compounds are known to be utilized by some microorganisms. For instance, several bacterial strains have been isolated that can use the biocide polyhexamethylene biguanide (PHMB) as a sole nitrogen source. nih.gov These bacteria were capable of degrading the amine and guanidine (B92328) end-groups of PHMB, although the cyanoguanidine end-group appeared to be more resistant. nih.gov

The antidiabetic drug metformin (B114582), another biguanide, is also subject to microbial degradation. Studies have identified bacteria, such as Aminobacter sp. and Pseudomonas sp., that can grow on metformin as a sole source of carbon, nitrogen, and energy. acs.orgresearchgate.net The degradation of metformin often leads to the formation of guanylurea (B105422) as a major transformation product. acs.orgresearchgate.net Some bacteria can further break down guanylurea into guanidine. researchgate.net

Persistence and Bioaccumulation Potential in Model Organisms (In Vitro)

There is no specific information available on the persistence and bioaccumulation potential of this compound. However, the presence of a chlorophenyl group raises some concern, as chlorinated organic compounds can be persistent and bioaccumulative. researchgate.netnih.gov

For instance, the biocide chlorhexidine (B1668724), which contains two p-chlorophenyl groups, is known to be bioaccumulative in the environment. virox.com Its degradation by-products are also reported to be potentially more toxic than the parent compound. virox.com The persistence and bioaccumulation of such compounds are often related to their lipophilicity (fat-loving nature) and resistance to metabolic breakdown.

The potential for bioaccumulation is a significant factor in the environmental risk assessment of pharmaceuticals. nih.gov Without empirical data for this compound, its persistence and bioaccumulation remain speculative but warrant consideration based on the behavior of analogous structures.

Ecotoxicity Studies in Model Aquatic and Terrestrial Organisms (Preclinical/In Vitro)

Direct ecotoxicity data for this compound are not available. The following sections discuss the ecotoxicity of related compounds.

Aromatic amines, a class of compounds to which m-chlorophenylbiguanide belongs, can have significant negative effects on the reproduction, development, and survival of aquatic organisms. tandfonline.com Studies on chloroanilines, which share the chlorophenyl structure, have demonstrated toxicity to various trophic levels. tandfonline.com

The biocide chlorhexidine, which possesses chlorophenyl groups, has been shown to be very toxic to algae and aquatic invertebrates. nih.gov For example, chlorhexidine digluconate exhibited high toxicity to the crustacean Daphnia magna. nih.govepa.govregulations.gov

Table 1: Ecotoxicity of Chlorhexidine Digluconate to Aquatic Organisms

Test Organism Endpoint Value (µg/L) Reference
Pseudokirchneriella subcapitata (Algae) 72h-EC50 (Growth Inhibition) 62.2 nih.gov
Daphnia magna (Crustacean) 48h-EC50 (Immobilization) 45.0 nih.gov
Vibrio fischeri (Bacteria) 15min-EC50 (Bioluminescence Inhibition) 1,694.0 nih.gov

EC50: The concentration of a substance that causes a specified effect in 50% of the test population.

These data on chlorhexidine suggest that this compound could also pose a risk to aquatic life, particularly to sensitive organisms like algae and invertebrates which form the base of aquatic food webs.

The impact of this compound on microbial communities has not been specifically studied. However, as a biguanide derivative, it may exhibit antimicrobial properties similar to other compounds in this class, such as chlorhexidine and PHMB. These biocides are designed to be effective against a broad spectrum of bacteria. nih.govvirox.com

The introduction of such biologically active compounds into the environment can alter the structure and function of natural microbial communities. tandfonline.com For example, the presence of biguanide compounds in wastewater is thought to exert selective pressure on microbial populations, leading to the evolution of bacteria capable of metabolizing these compounds. nsf.gov While this indicates a potential for biodegradation, it also highlights the potential for shifts in microbial diversity and function. Aromatic amines in general can be toxic to microorganisms, though the specific effects vary widely between different compounds and microbial species. researchgate.netimrpress.com

Future Research Directions and Emerging Applications in Academic Research

Investigating the Role of m-Chlorophenylbiguanide (B1675964) Hydrochloride in Unexplored Neurobiological Pathways

While m-CPBG is highly selective for the 5-HT3 receptor, evidence suggests it is not entirely specific. targetmol.com Research has shown that m-CPBG can also act as an antagonist at α2-adrenoceptors and interact with the dopamine (B1211576) transporter. targetmol.comnih.govsemanticscholar.org These "off-target" activities present an opportunity to investigate its role in other neurobiological pathways.

Future studies could explore the functional consequences of these interactions. For example, the blockade of α2-adrenoceptors by m-CPBG has been shown to facilitate noradrenaline release in the mouse brain cortex, an effect that needs to be considered in functional studies. nih.govsemanticscholar.org Similarly, its interaction with the dopamine transporter suggests a potential role in modulating dopaminergic signaling. targetmol.comsemanticscholar.org Furthermore, studies using animal models, such as the rat kindling model of epilepsy, have indicated that m-CPBG can have an excitatory effect, facilitating seizure development. nih.gov This points toward a role for 5-HT3 receptor activation in neuronal excitability that warrants deeper investigation. Other research has noted its effects on sleep and wakefulness in rats. capes.gov.br

Application as a Probe for High-Throughput Screening in Receptor Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast chemical libraries. nih.govresearchgate.net Due to its high potency and selectivity as a 5-HT3 agonist, m-CPBG is an ideal chemical probe for use in HTS assays aimed at discovering novel 5-HT3 receptor ligands. nih.govnih.gov

In this context, m-CPBG can be used in several ways:

Competitive Binding Assays: A radiolabeled version of m-CPBG can be used to identify new compounds that bind to the 5-HT3 receptor by measuring their ability to displace the probe.

Functional Assays: In cell-based assays measuring ion flux or changes in membrane potential, m-CPBG can serve as a reference agonist. nih.gov Test compounds can be screened for their ability to either mimic (agonists), block (antagonists), or modulate (allosteric modulators) the effects of m-CPBG.

Target Validation: HTS can help identify new potential drug targets. hebmu.edu.cn As a well-characterized probe, m-CPBG can be used to validate these new targets and increase knowledge about known ones. hebmu.edu.cn

The use of m-CPBG as a probe facilitates the identification of not only new orthosteric ligands but also allosteric modulators that may offer greater subtype selectivity or novel therapeutic profiles. wikipedia.org

Synergistic Effects of m-Chlorophenylbiguanide Hydrochloride with Other Research Compounds

Pharmacological research is increasingly focused on the synergistic or additive effects of combining different compounds. mdpi.comgenesispub.org Future studies could investigate the synergistic potential of m-CPBG with other neuroactive compounds. Such interactions could occur at the pharmacokinetic level, by altering metabolism or distribution, or at the pharmacodynamic level, where compounds act on different targets within the same or interacting pathways. mdpi.comgenesispub.org

Potential areas of investigation include:

Interaction with compounds targeting off-target pathways: Given m-CPBG's effect on adrenergic and dopaminergic systems, studying its combination with specific adrenergic or dopamine receptor ligands could uncover novel functional outcomes. targetmol.comnih.gov

Pairing with natural compounds: There is growing interest in the interaction between synthetic drugs and phytoconstituents. acs.org Investigating m-CPBG alongside plant-derived compounds known to have neuroprotective or anti-inflammatory effects could yield synergistic benefits. mdpi.com

Advanced Ligand Design and Computational Chemistry for Second-Generation Agonists

This compound serves as a valuable template for the design of novel 5-HT3 receptor agonists. Its chemical structure and well-defined structure-activity relationship (SAR) provide a solid foundation for computational chemistry and advanced ligand design. nih.gov

Future research in this area will likely involve:

Pharmacophore Modeling: Using the known structural features of m-CPBG required for high-affinity binding to develop computational models of the 5-HT3 receptor binding site.

In Silico Docking and Virtual Screening: These models can be used to virtually screen large libraries of compounds to identify new chemical scaffolds that are predicted to bind to the receptor. nih.gov

Structure-Based Drug Design: As high-resolution structures of 5-HT3 receptors become more available, researchers can use the binding pose of m-CPBG to rationally design second-generation agonists with improved properties, such as greater subtype selectivity, tailored efficacy (full vs. partial agonist), or enhanced metabolic stability.

This approach aims to move beyond existing chemical classes to discover and optimize novel molecules with potentially superior research or therapeutic characteristics. nih.gov

Integration of this compound Research into Systems Biology Approaches

Systems biology seeks to understand the complex interactions within a biological system as a whole, rather than focusing on a single target in isolation. plos.orgplos.org The known polypharmacology of m-CPBG—acting on 5-HT3 receptors, α2-adrenoceptors, and the dopamine transporter—makes it an excellent candidate for study using a chemical systems biology approach. targetmol.comnih.govwikipedia.org

By integrating data on the effects of m-CPBG across multiple targets and pathways, researchers can:

Build Protein-Ligand Interaction Networks: Map the various proteins that m-CPBG interacts with to understand its full biological footprint. plos.org

Explain Complex Phenotypes: A systems-level view can help explain why administration of the compound produces certain physiological effects (e.g., changes in seizure threshold or sleep patterns) by considering its combinatorial influence on multiple interconnected pathways. nih.govcapes.gov.brplos.org

Predict New Applications or Side Effects: By understanding the network of interactions, it may be possible to reposition m-CPBG as a tool for studying other diseases or to predict potential off-target effects that would not be apparent from studying its primary target alone. plos.org

This holistic approach moves beyond a one-drug, one-target paradigm and embraces the complexity of pharmacological action within a living system.

Q & A

Q. What experimental models are appropriate for studying m-Chlorophenylbiguanide hydrochloride (mCPBG) as a 5-HT3 receptor agonist?

Methodological Answer:

  • In vitro models : Use NIE-115 neuroblastoma cells to characterize agonist-induced ionic currents via voltage-clamp electrophysiology. mCPBG (10 μM) induces inward rectification with reversal potentials near 0 mV .
  • Heterologous expression systems : HEK293 cells stably expressing human 5-HT3A receptors enable precise receptor pharmacology studies. Measure agonist efficacy using radioligand displacement (e.g., [³H]-GR65630) .
  • Ex vivo tissue preparations : Isolated guinea pig ileum or rat vagus nerve can assess contractile responses. mCPBG (0.3–100 μM) acts as a full agonist, inducing concentration-dependent contractions comparable to 5-HT .

Q. How can researchers confirm mCPBG’s selectivity for 5-HT3 receptors over other subtypes?

Methodological Answer:

  • Radioligand competition assays : Compare binding affinities (Ki) using 5-HT3 receptors (Ki = 0.002 µM) versus 5-HT1A/5-HT2 (Ki = 10 µM). Use transfected cell lines expressing individual receptor subtypes .
  • Functional selectivity tests : In NIE-115 cells, co-apply mCPBG with selective antagonists (e.g., ondansetron for 5-HT3) to block responses. Lack of effect in 5-HT1A/5-HT2 knockout models further validates specificity .

Q. What standardized protocols ensure reproducibility in measuring mCPBG’s concentration-response relationships?

Methodological Answer:

  • Electrophysiology : Normalize agonist-induced currents to baseline (e.g., at −60 mV holding potential) and plot against log concentrations. Use Hill equation analysis to derive EC50 values .
  • Calcium imaging : In cells loaded with Fura-2, measure F/F0 ratio changes (indicative of intracellular Ca²⁺ flux) at mCPBG concentrations (10–100 μM). Include negative controls (e.g., 0 μM) to account for baseline noise .

Advanced Research Questions

Q. How should researchers address contradictions in reported binding affinities of mCPBG for dopamine transporters (DAT)?

Methodological Answer:

  • Species-specific assays : Re-evaluate DAT binding in rat striatal synaptosomes (IC50 = 0.4 µM high-affinity; 34.8 µM low-affinity) versus human DAT-transfected cells. Control for assay conditions (e.g., buffer composition, temperature) .
  • Functional correlates : Combine DAT inhibition assays with microdialysis in vivo to measure dopamine efflux. Discrepancies may arise from differential DAT splice variants or allosteric modulation .

Q. What experimental designs mitigate confounding factors when studying mCPBG’s in vivo effects?

Methodological Answer:

  • Intracerebral microinjections : Use stereotaxic delivery (e.g., 0.1 µg/rat in prelimbic cortex) to bypass systemic metabolism. Pair with selective antagonists (e.g., Y-25130 for 5-HT3) to confirm receptor-mediated effects .
  • Pharmacokinetic profiling : Measure plasma and brain tissue concentrations post-administration via LC-MS. Account for blood-brain barrier permeability and metabolite interference .

Q. How can mCPBG be integrated into studies investigating receptor cross-talk (e.g., 5-HT3/D3 interactions)?

Methodological Answer:

  • Co-application with receptor modulators : In hippocampal slices, combine mCPBG with D3 antagonists (e.g., SB-277011A) to dissect contributions to gamma oscillations. Use correlation analyses of receptor affinities vs. biological effects .
  • Computational modeling : Predict allosteric interactions using molecular docking simulations (e.g., 5-HT3-D3 heteromers) and validate via FRET-based assays .

Q. What strategies optimize the interpretation of mCPBG’s biphasic concentration-response curves?

Methodological Answer:

  • Two-site binding models : Fit data to equations accounting for high- and low-affinity sites. Validate with Schild regression using irreversible antagonists .
  • Kinetic assays : Use stopped-flow fluorimetry to resolve fast (5-HT3 activation) versus slow (DAT binding) kinetic phases .

Q. How can researchers validate mCPBG’s specificity in systems with endogenous 5-HT release (e.g., enteric neurons)?

Methodological Answer:

  • Depletion of endogenous 5-HT : Pre-treat tissues with reserpine (5-HT vesicle depletion) or 5,7-DHT (neurotoxin). Compare mCPBG responses pre- and post-depletion .
  • Genetic ablation : Use 5-HT3 receptor knockout mice to isolate off-target effects (e.g., DAT-mediated responses) .

Q. What methodologies bridge in vitro findings to in vivo behavioral outcomes (e.g., auditory processing)?

Methodological Answer:

  • In vivo electrophysiology : Record inferior colliculus neurons in awake mice during auditory stimuli. Compare spike rates pre- and post-mCPBG infusion (1–10 µM) .
  • Behavioral phenotyping : Use prepulse inhibition (PPI) paradigms to assess sensory gating. Pair with 5-HT3 antagonists to confirm mechanistic links .

Q. What technical considerations are critical for handling mCPBG in aqueous solutions?

Methodological Answer:

  • Solubility optimization : Dissolve in H₂O (120 mg/mL, 483.65 mM) with brief sonication (20–40 kHz). Avoid organic solvents to prevent receptor-independent effects .
  • Storage stability : Aliquot and store at −80°C under inert gas (argon) for ≤12 months. Avoid freeze-thaw cycles to prevent hydrolysis .

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